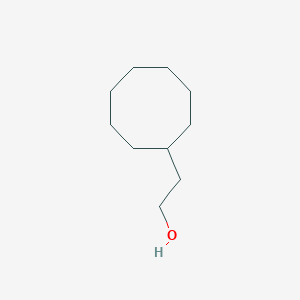

2-Cyclooctylethan-1-ol

Description

2-Cyclooctylethan-1-ol is a secondary alcohol characterized by a cyclooctyl group attached to the second carbon of a two-carbon ethanol chain. Its synthesis involves a multi-step process starting with the formation of 2-cyclooctylidene acetate using trimethylphosphonoacetate and sodium hydride in tetrahydrofuran (THF), followed by sequential reductions to yield the final product as a colorless oil with a combined yield of ~53–60% . Structural confirmation is achieved via ESI-HRMS, IR spectroscopy, and NMR (¹H and ¹³C), which validate its purity and stereochemical integrity . The compound’s secondary alcohol functionality and bulky cyclooctyl group confer unique physicochemical properties, influencing its reactivity and applications in organic synthesis.

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2-cyclooctylethanol |

InChI |

InChI=1S/C10H20O/c11-9-8-10-6-4-2-1-3-5-7-10/h10-11H,1-9H2 |

InChI Key |

RKASTVFCFAUCIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclooctylethan-1-ol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of cyclooctanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.

Another method involves the reduction of cyclooctyl ethyl ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether at low temperatures.

Industrial Production Methods

Industrial production of this compound often employs continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with palladium or platinum catalysts. The reaction conditions are optimized to achieve high yields and purity, with temperatures maintained between 40°C and 60°C and hydrogen pressures around 3-10 atm.

Chemical Reactions Analysis

Types of Reactions

2-Cyclooctylethan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2-cyclooctylethanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to 2-cyclooctylethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides or esters.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in THF at 0°C to room temperature.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine at room temperature.

Major Products

Oxidation: 2-Cyclooctylethanal

Reduction: 2-Cyclooctylethane

Substitution: 2-Cyclooctylethyl chloride or 2-Cyclooctylethyl acetate

Scientific Research Applications

2-Cyclooctylethan-1-ol has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and stereochemistry.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its derivatives have shown potential in drug discovery and development.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents. Its derivatives may possess antimicrobial, anti-inflammatory, or anticancer properties.

Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Cyclooctylethan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution and addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Cyclooctylethan-1-ol and Analogous Compounds

Key Observations:

Ring Size and Strain :

- This compound’s 8-membered ring introduces minimal strain compared to 2-cyclopenten-1-ol’s strained 5-membered ring, affecting thermal stability and conformational flexibility .

- The cyclopentenyl group in 2-cyclopenten-1-ol enhances reactivity in ring-opening reactions due to inherent ring strain .

Functional Group Reactivity: The primary alcohol in 2-cyclopenten-1-ol is more susceptible to oxidation (e.g., to ketones or carboxylic acids) compared to the secondary alcohol in this compound, which resists oxidation under mild conditions . The amine group in 2-amino-1-cyclooctylethan-1-ol introduces basicity and nucleophilicity, enabling participation in Schiff base formation or pharmaceutical intermediate synthesis .

Solubility and Polarity: this compound’s larger hydrophobic cyclooctyl group reduces water solubility relative to 2-cyclopenten-1-ol, which has a smaller, less lipophilic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.